molecular formula C9H14NO3PS B13973458 Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester CAS No. 32194-23-3

Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester

Katalognummer: B13973458
CAS-Nummer: 32194-23-3
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: WJNSNWKHOLUBME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties. It is widely used in agriculture, industry, and scientific research due to its reactivity and effectiveness.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester typically involves the reaction of diethyl phosphorochloridothioate with 2-pyridinol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(C2H5O)2P(S)Cl+C5H4NOH(C2H5O)2P(S)OC5H4N+HCl\text{(C}_2\text{H}_5\text{O)}_2\text{P(S)Cl} + \text{C}_5\text{H}_4\text{NOH} \rightarrow \text{(C}_2\text{H}_5\text{O)}_2\text{P(S)OC}_5\text{H}_4\text{N} + \text{HCl} (C2​H5​O)2​P(S)Cl+C5​H4​NOH→(C2​H5​O)2​P(S)OC5​H4​N+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Hydrolysis: Phosphoric acid derivatives.

    Substitution: Various substituted phosphorothioates.

Wissenschaftliche Forschungsanwendungen

Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Employed in studies involving enzyme inhibition and as a model compound for studying phosphorothioate biochemistry.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of enzymes that contain active sites susceptible to phosphorylation. The phosphorothioate group interacts with the enzyme’s active site, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity. This mechanism is particularly relevant in the context of its use as a pesticide, where it targets specific enzymes in pests.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chlorpyrifos: Phosphorothioic acid, O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) ester.

    Pyridafenthion: Phosphorothioic acid, O,O-diethyl ester, O-ester with 6-hydroxy-2-phenyl-3(2H)pyridazinone.

    Etrimfos: Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester.

Uniqueness

Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its effectiveness as a pesticide and its role in enzyme inhibition make it a valuable compound in various applications.

Eigenschaften

CAS-Nummer

32194-23-3

Molekularformel

C9H14NO3PS

Molekulargewicht

247.25 g/mol

IUPAC-Name

diethoxy-pyridin-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H14NO3PS/c1-3-11-14(15,12-4-2)13-9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

WJNSNWKHOLUBME-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=S)(OCC)OC1=CC=CC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.